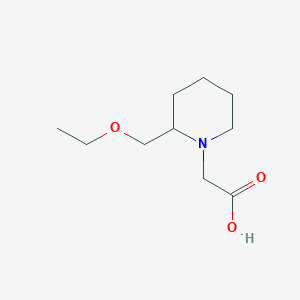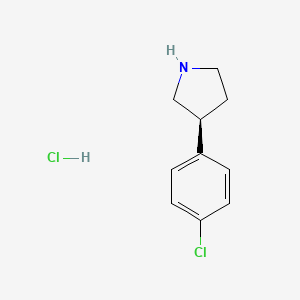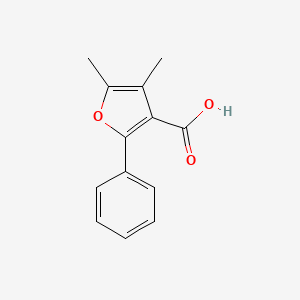
2-(2-(乙氧基甲基)哌啶-1-基)乙酸
描述
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid”, is a significant area of research in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid” is 1S/C9H17NO3.ClH/c11-9(12)8-13-7-6-10-4-2-1-3-5-10;/h1-8H2,(H,11,12);1H . This code provides a specific representation of the molecule’s structure.科学研究应用
生物活性哌啶衍生物的合成
哌啶衍生物在制药行业中至关重要,是许多药物的骨架。 2-(2-(乙氧基甲基)哌啶-1-基)乙酸中的乙氧基甲基基团可用于多组分反应合成各种生物活性哌啶衍生物,包括取代哌啶、螺哌啶、缩合哌啶和哌啶酮 。由于这些化合物具有药理活性,它们在治疗一系列疾病方面显示出希望。
抗炎药的开发
2-(2-(乙氧基甲基)哌啶-1-基)乙酸的结构适合于创建有效的可溶性环氧化物水解酶 (sEHI) 抑制剂,已证明具有抗炎活性 。通过修饰乙氧基甲基侧链,研究人员可以提高这些化合物的微粒体稳定性,使其作为抗炎剂更有效。
有机合成中的催化
2-(2-(乙氧基甲基)哌啶-1-基)乙酸中的哌啶部分可以在催化中充当配体,促进各种有机转化。 这包括使用钴、钌和镍基纳米催化剂的氢化反应,这在复杂有机分子的合成中至关重要 .
未来方向
Piperidine derivatives, including “2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid”, have significant potential in drug design and the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research directions may include the development of novel synthesis methods and the exploration of the biological and pharmacological activity of these compounds .
作用机制
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductase enzymes, which are crucial in redox reactions within the cell . The nature of these interactions often involves the binding of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, derivatives of piperidine, such as 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid, have demonstrated antiproliferative effects by inhibiting tubulin polymerization . This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is involved in various metabolic pathways within the cell. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules for excretion . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . These changes can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for the compound’s efficacy, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is an important factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action . For example, the compound may be directed to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism .
属性
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-5-3-4-6-11(9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACXUKFHXRVJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)

![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)



![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)


![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)

